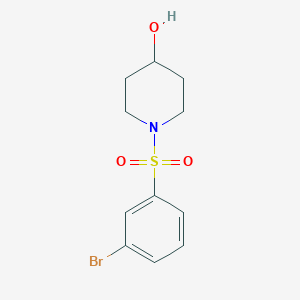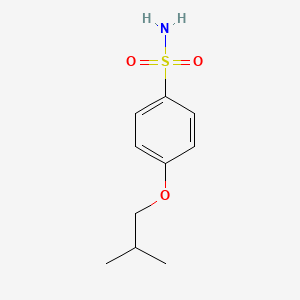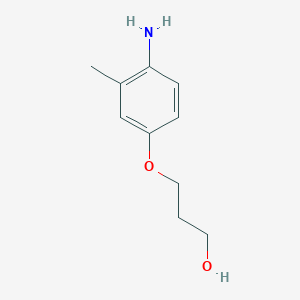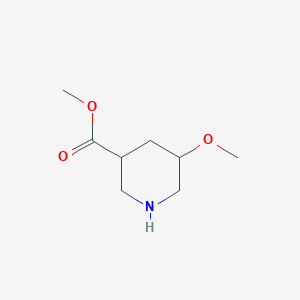![molecular formula C14H12O3S B3083229 4-[(4-Methylphenyl)sulfonyl]benzaldehyde CAS No. 113823-55-5](/img/structure/B3083229.png)
4-[(4-Methylphenyl)sulfonyl]benzaldehyde
Overview
Description
4-[(4-Methylphenyl)sulfonyl]benzaldehyde is an organic compound that can be synthesized by a number of different methods . It has been shown to have anti-cancer properties, as well as inhibitory effects on the Cox-2 enzyme, which is involved in inflammation .
Synthesis Analysis
The synthesis of this compound can be achieved from Benzene, 1-(dimethoxymethyl)-4-(methylsulfonyl)- . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
The molecular formula of this compound is C14H12O3S . The molecular weight is 260.31 .Chemical Reactions Analysis
Primary sulfonamides have featured prominently in chemical reactions. They can be alkylated, acylated, or arylated to produce other sulfonamides . They are often the precursors to sulfonylureas, commonly used in diabetes medication and as herbicides, by coupling with isocyanates .Physical And Chemical Properties Analysis
This compound is soluble in water and has a melting point of about 212 degrees Celsius . The exact mass is 260.050720 .Scientific Research Applications
Metal Complex Formation
- Structural Characterization of Metal Complexes : A study by Sousa et al. (2001) investigated the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the formation of different products including 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole. This work highlights the potential of using such compounds in creating metal complexes (Sousa et al., 2001).
Synthesis of Organic Compounds
- Synthesis of Arylacetic Esters : Ogura et al. (1979) explored the reaction of methyl (methylthio) methyl sulfoxide with benzaldehyde, leading to the production of alkyl phenylacetate, demonstrating the utility of benzaldehyde derivatives in organic synthesis (Ogura et al., 1979).
Catalysis and Chemical Reactions
- Asymmetric Diethylzinc Addition Catalysis : Wu and Gau (2003) discussed the preparation of N-sulfonylated β-amino alcohols and their use in catalyzing asymmetric diethylzinc additions to benzaldehyde, providing insights into the role of such compounds in catalytic processes (Wu & Gau, 2003).
Novel Material Synthesis
- Aggregation-Induced Emission of Benzaldehyde Derivatives : Kurita et al. (2013) reported on the fluorescence color change in 4-[bis(4-methylphenyl)amino]benzaldehyde, identifying it as a new aggregation-induced emission material. This highlights the potential application of benzaldehyde derivatives in the field of material science (Kurita et al., 2013).
Corrosion Inhibition
- Anti-Corrosion Catalyst : Kumar et al. (2018) synthesized 4-(2-amino-3-methylphenyl)imino)methyl)benzaldehyde and assessed its use as an anti-corrosion catalyst for mild steel in corrosive environments. This study illustrates the potential application in corrosion prevention (Kumar et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKGJEKCKNHIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-tert-Butylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083148.png)



![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)

![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)





